molecular formula C12H10N4S B039200 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine CAS No. 113246-86-9

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B039200
M. Wt: 242.3 g/mol
InChI Key: HKYLLTSMUHTLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thienopyrimidines, including structures similar to 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, typically involves multi-step chemical reactions starting from heterocyclic precursors. For instance, Gaber et al. (2005) reported the synthesis of new 4-hydrazinopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines by reacting various carbon electrophiles and active methylene reagents, showcasing the reactivity of hydrazinopyrimidines towards forming complex heterocyclic structures (Gaber et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine has been determined through spectroscopic methods and X-ray crystallography. For example, Beaton et al. (1987) described the crystal and molecular structure of a phenylhydrazone derivative of alloxan, revealing extensive hydrogen bonding both intra- and inter-molecularly, indicative of the complex structural characteristics these molecules may exhibit (Beaton et al., 1987).

Chemical Reactions and Properties

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidines participate in various chemical reactions, giving rise to a wide range of derivatives with potential biological activity. Erkin et al. (2016) demonstrated the synthesis of 5-aryl-1-[pyrimidin-2(4)-yl]-3-phenyl-4,5-dihydro-1H-pyrazoles from substituted 2(4)-hydrazinopyrimidines, indicating the versatility of hydrazinopyrimidines in chemical synthesis (Erkin et al., 2016).

Scientific Research Applications

  • Synthesis and Interconversion of Isomeric Triazolotheinopyrimidines : It is used in studying the synthesis and interconversion of isomeric triazolotheinopyrimidines (Shishoo et al., 1985).

  • Preparation and Conversion of Tricyclic Heteroaromatic Systems : It facilitates the preparation and conversion of tricyclic heteroaromatic systems containing a bridgehead nitrogen atom (Golec et al., 1992).

  • Synthesis of Novel Pyridothieno[3,2′4,5]thieno[2,3-d]pyrimidines

    : It's used in the synthesis of novel pyridothieno[3,2′:4,5]thieno[2,3-d]pyrimidines and their acyclic C-nucleosides (Khattab & El-Essawy, 2005).

  • Synthesis of Isomeric Triazolopyrrolopyrimidines : This compound is utilized in the synthesis of isomeric triazolopyrrolopyrimidines (Dave & Shah, 2000).

  • Synthesis of Thiopyrano[2,3‐d] Pyrimidines and Thieno[2,3‐d]Pyrimidines : It's involved in synthesizing various thiopyrano[2,3-d] pyrimidines and thieno[2,3-d]pyrimidines (Santilli & Scotese, 1977).

  • Antifungal and Antimicrobial Applications : The compound demonstrates antifungal activity against Piricularia oryzae and preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989). It's also screened for antimicrobial activity (Hossain & Bhuiyan, 2009).

  • Synthesis Tool for Preparing 4-Phenylthieno[2,3-d]pyrimidine 3-Oxides : It aids in preparing 4-phenylthieno[2,3-d]pyrimidine 3-oxides, undergoing the Polonovski rearrangement (Fortea, 1975).

  • Production of Various Azolopyrimidines and Pyrimidoquinazolines : Used in chemical reactions to produce these compounds (El-Reedy et al., 1989).

  • Anticancer Activity : Exhibits in vitro anticancer activity against cell lines of nine different types of human cancers (Cocco et al., 2006).

  • Synthesis of 4-Phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one Derivatives : These derivatives have been evaluated for anti-inflammatory activity, with some showing greater potency than the reference drug, indomethacin (Pan et al., 2015).

properties

IUPAC Name

(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c13-16-11-10-9(8-4-2-1-3-5-8)6-17-12(10)15-7-14-11/h1-7H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYLLTSMUHTLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352818
Record name 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine

CAS RN

113246-86-9
Record name 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 3
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 4
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 5
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 6
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.